N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)11-12-24-20-8-6-18(14-17(20)5-10-22(24)25)23-29(26,27)19-7-9-21(28-4)16(3)13-19/h6-9,13-15,23H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPJTORWFZILGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide, also known as 4-methoxy-3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, are currently unknown. This compound belongs to the class of quinoline derivatives, which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
. The specific mode of action of this compound may depend on its chemical structure and the nature of its target.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Quinoline derivatives can affect a wide range of biochemical pathways depending on their targets. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA synthesis, thereby affecting the DNA replication pathway. Others may modulate the activity of ion channels, thereby affecting neuronal signaling pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme involved in DNA synthesis, it could result in cell cycle arrest and apoptosis. If it modulates the activity of an ion channel, it could alter neuronal excitability and neurotransmission.
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of the compound could be affected by the pH of the environment, as pH can influence the ionization state of the compound and its targets. Temperature can affect the kinetic energy of the molecules and thus the rate of the reactions. The presence of other molecules can lead to competitive or noncompetitive interactions.
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, biological mechanisms, and therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a tetrahydroquinoline core, which is often associated with various pharmacological activities. Its structure includes:
- Tetrahydroquinoline moiety : Known for its role in medicinal chemistry.
- Sulfonamide group : Typically contributes to biological activity by interacting with enzymes and receptors.
The molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which collectively influence its reactivity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase and lipoxygenase. This inhibition can modulate biochemical pathways associated with neurodegenerative diseases and inflammatory responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and gene expression.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it a candidate for treating bacterial infections.
In Vitro Studies
Research has shown that this compound demonstrates significant biological activity in vitro:
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase activity by blocking substrate access. |
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential therapeutic applications. |
| Receptor Interaction | Modulates receptor activity, affecting cellular responses related to inflammation and pain. |
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the compound's efficacy and safety profile:
- Animal Models : Studies using animal models have indicated that the compound can effectively reduce symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Neurodegenerative Disease Treatment : In a study focused on Alzheimer’s disease models, compounds with similar structures improved cognitive function by enhancing cholinergic signaling pathways.
- Anti-inflammatory Effects : Another study demonstrated that related sulfonamide compounds reduced inflammation markers in rheumatoid arthritis models.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine : The tetrahydroquinoline core with a ketone at position 2 and an isopentyl group at position 1.
- 4-Methoxy-3-methylbenzenesulfonyl chloride : The sulfonamide precursor.
Coupling these components via a sulfonylation reaction forms the final product.
Stepwise Synthetic Approaches
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically constructed via cyclization reactions. Two predominant methods are employed:
Friedländer Annulation
A quinoline derivative is synthesized by condensing 2-aminobenzaldehyde with a ketone bearing the isopentyl group. For example:
$$
\text{2-Amino-5-nitrobenzaldehyde} + \text{Isopentyl methyl ketone} \xrightarrow{\text{AcOH, Δ}} \text{1-Isopentyl-2-methylquinolin-6-nitro}
$$
Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) and hydrogenation of the quinoline ring (NaBH₄/EtOH) yields 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.
Povarov Reaction
An aniline derivative reacts with an aldehyde and an electron-deficient diene under acidic conditions:
$$
\text{6-Nitroaniline} + \text{Isovaleraldehyde} + \text{Methyl vinyl ketone} \xrightarrow{\text{HCl, EtOH}} \text{1-Isopentyl-6-nitro-2-oxo-tetrahydroquinoline}
$$
Reduction of the nitro group (SnCl₂/HCl) affords the amine intermediate.
Introduction of the Isopentyl Group
The isopentyl (3-methylbutyl) group is introduced either during cyclization (as in the Povarov reaction) or via post-cyclization alkylation:
N-Alkylation
The tetrahydroquinoline amine is treated with isopentyl bromide in the presence of a base (K₂CO₃) and a phase-transfer catalyst (TBAB):
$$
\text{Tetrahydroquinolin-6-amine} + \text{Isopentyl bromide} \xrightarrow{\text{DMF, 80°C}} \text{1-Isopentyl-2-oxo-tetrahydroquinolin-6-amine}
$$
Yields typically range from 65–75%.
Sulfonamide Coupling
The amine intermediate reacts with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions:
$$
\text{1-Isopentyl-2-oxo-tetrahydroquinolin-6-amine} + \text{Ar-SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Key Conditions :
Optimization of Reaction Conditions
Catalytic Enhancements
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | Ethanol | Reflux | 68 |
| N-Alkylation | DMF | 80°C | 72 |
| Sulfonylation | DCM | 0°C → RT | 88 |
Industrial-Scale Production Considerations
Analytical Characterization
Critical spectroscopic data for the final product:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.02 (d, 6H, -CH(CH₃)₂), δ 3.82 (s, 3H, -OCH₃), δ 6.92 (d, 1H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O), δ 159.8 (C-OCH₃), δ 55.3 (-OCH₃) |
| HRMS | [M+H]⁺ calc. 429.1784, found 429.1786 |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including sulfonamide coupling and tetrahydroquinoline ring formation. Key steps:
- Reductive Cyclization : Use palladium catalysts (e.g., Pd/C) with formic acid derivatives as CO surrogates to construct the tetrahydroquinoline core .
- Sulfonylation : React 4-methoxy-3-methylbenzenesulfonyl chloride with the amine intermediate under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions.
- Purification : Employ gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) followed by recrystallization in ethanol/water (4:1) for >95% purity.
Table 1 : Yield optimization under varying catalysts:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | 80 | 68 | 92 |
| Pd(OAc)₂ | 100 | 55 | 88 |
| No catalyst | 80 | <10 | 70 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare ¹H/¹³C NMR peaks to reference data. Key signals:
- Tetrahydroquinoline C=O at δ ~170 ppm (¹³C).
- Isopentyl CH₂ groups at δ 1.2–1.6 ppm (¹H).
- HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (60:40) at 1.0 mL/min. Expected [M+H]⁺: m/z 443.2 .
- XRD : For crystalline batches, confirm the sulfonamide linkage geometry (bond angles: S-N-C ~115°) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in polar aprotic (DMF, DMSO), protic (MeOH, EtOH), and aqueous buffers (pH 1–10). Table 2 : Solubility profile (25°C):
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for assays |
| Methanol | 12 | Limited solubility |
| PBS (pH 7.4) | <0.1 | Requires surfactants |
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with AMBER force fields. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
- Target Selection : Focus on kinases with sulfonamide-binding pockets (e.g., EGFR, VEGFR).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays.
Table 3 : Predicted vs. observed binding (EGFR):
| Compound | Predicted ΔG (kcal/mol) | Observed IC₅₀ (nM) |
|---|---|---|
| Target compound | -9.8 | 48 ± 5 |
| Erlotinib (control) | -10.2 | 2 ± 0.3 |
- Refine models using MD simulations (NAMD, 100 ns) to assess stability .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC.
Table 4 : Degradation half-life (t₁/₂):
| pH | t₁/₂ (hours) | Major Degradants |
|---|---|---|
| 1 | 2.5 | Quinoline ring-opened |
| 7 | 72 | None detected |
| 10 | 8 | Sulfonamide hydrolysis |
- Mechanistic Analysis : At acidic pH, protonation of the quinoline nitrogen accelerates ring opening. Use LC-MS to identify degradants and adjust formulation (e.g., enteric coating) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with:
- Varied alkyl chains (e.g., n-pentyl vs. cyclopentyl) on the tetrahydroquinoline.
- Substituents on the benzenesulfonamide (e.g., -Cl, -CF₃ instead of -OCH₃).
- Biological Testing : Screen against panels of cancer cell lines (e.g., MCF-7, A549) and assess apoptosis via flow cytometry (Annexin V/PI staining).
Table 5 : SAR of select derivatives:
| Derivative | R Group | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|---|
| Parent | -OCH₃ | 0.48 | 3.2 |
| Derivative A | -Cl | 0.32 | 3.8 |
| Derivative B | -CF₃ | 0.56 | 4.1 |
- Use QSAR models to correlate substituent electronegativity with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
